molecular formula C21H25ClO4 B14186683 Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate CAS No. 915385-16-9

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate

Katalognummer: B14186683
CAS-Nummer: 915385-16-9
Molekulargewicht: 376.9 g/mol
InChI-Schlüssel: FPCLBCCABVOYLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further linked to a hexyl chain substituted with a 4-chlorophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate typically involves a multi-step process:

    Formation of 4-chlorophenoxyhexanol: This step involves the reaction of 4-chlorophenol with 1-bromohexane in the presence of a base such as potassium carbonate to form 4-chlorophenoxyhexane. This intermediate is then subjected to hydrolysis to yield 4-chlorophenoxyhexanol.

    Esterification: The 4-chlorophenoxyhexanol is then reacted with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-hydroxybenzoate: A simpler ester with similar structural features but lacking the chlorophenoxyhexyl group.

    4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but differs in the rest of the structure.

Uniqueness

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

915385-16-9

Molekularformel

C21H25ClO4

Molekulargewicht

376.9 g/mol

IUPAC-Name

ethyl 4-[2-(4-chlorophenoxy)hexoxy]benzoate

InChI

InChI=1S/C21H25ClO4/c1-3-5-6-20(26-19-13-9-17(22)10-14-19)15-25-18-11-7-16(8-12-18)21(23)24-4-2/h7-14,20H,3-6,15H2,1-2H3

InChI-Schlüssel

FPCLBCCABVOYLQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.